molecular formula C8H10O5 B117568 [4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE CAS No. 123251-08-1

[4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE

Cat. No.: B117568
CAS No.: 123251-08-1
M. Wt: 186.16 g/mol
InChI Key: VFVYCHOMLNCURP-ARDNSNSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE is a complex organic compound belonging to the class of furo[3,2-c]pyrans. This compound is characterized by its unique structure, which includes a furan ring fused to a pyran ring, with hydroxy and methoxy functional groups attached. The stereochemistry of the compound is defined by the specific configuration of its chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors can be employed to scale up the production while maintaining the integrity of the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

[4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Properties

IUPAC Name

(4S,7S,7aR)-7-hydroxy-4-methoxy-4,6,7,7a-tetrahydrofuro[3,2-c]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-11-8-4-2-6(10)13-7(4)5(9)3-12-8/h2,5,7-9H,3H2,1H3/t5-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVYCHOMLNCURP-ARDNSNSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=CC(=O)OC2C(CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C2=CC(=O)O[C@H]2[C@H](CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564806
Record name (4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123251-08-1
Record name (4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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